

Commercial Availability and Technical Profile of 3-(Furan-2-yl)-4-phenylbutanoic acid

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Compound of Interest

Compound Name: 3-(Furan-2-yl)-4-phenylbutanoic acid

Cat. No.: B1272856

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This technical guide provides an in-depth overview of **3-(Furan-2-yl)-4-phenylbutanoic acid**, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its commercial availability, physicochemical properties, a representative synthetic protocol, and a potential biological mechanism of action.

Commercial Suppliers

3-(Furan-2-yl)-4-phenylbutanoic acid (CAS No. 92190-42-6) is available from several commercial chemical suppliers. While a comprehensive list is beyond the scope of this guide, the following table summarizes prominent vendors offering this compound. Researchers are advised to consult the suppliers directly for the most current product specifications and availability.

Supplier	Website	Notes
ChemicalBook	--INVALID-LINK--	Lists multiple suppliers and pricing information.[1][2]
Santa Cruz Biotechnology	--INVALID-LINK--	A well-known supplier of biochemicals for research.[1][3]
CymitQuimica	--INVALID-LINK--	European-based supplier of fine chemicals.[4][5]
Hangzhou MolCore BioPharmatech Co.,Ltd.	Not available	A China-based supplier of pharmaceutical intermediates.[1]
J & K SCIENTIFIC LTD.	Not available	A supplier of scientific and chemical products.[1]

Physicochemical Data

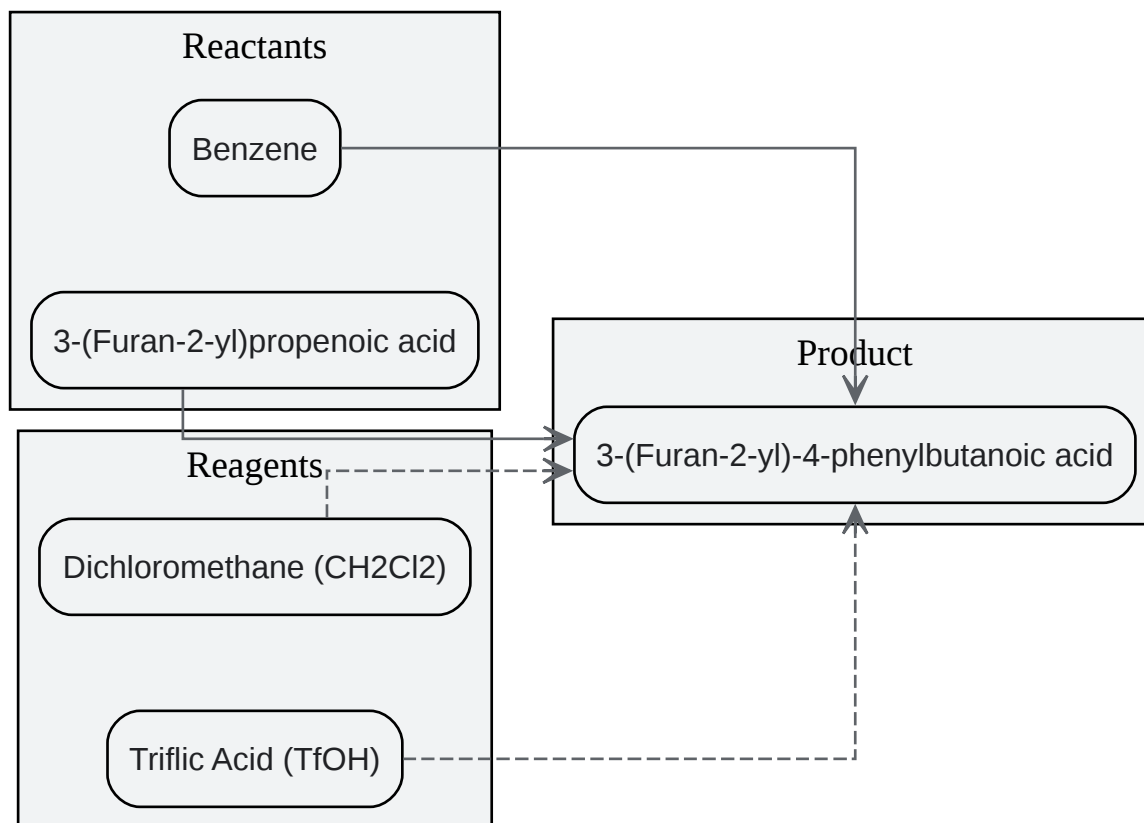
The following table summarizes the key physicochemical properties of **3-(Furan-2-yl)-4-phenylbutanoic acid**. It should be noted that detailed experimental data such as melting point, boiling point, and solubility are not consistently provided by all commercial suppliers.

Property	Value	Source
CAS Number	92190-42-6	[1]
Molecular Formula	C ₁₄ H ₁₄ O ₃	[1]
Molecular Weight	230.26 g/mol	[1]
Synonyms	3-Furan-2-yl-4-phenyl-butyric acid, 3-(2-furyl)-4-phenylbutanoic acid	[4]

Representative Experimental Protocol: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

While a specific protocol for the synthesis of **3-(Furan-2-yl)-4-phenylbutanoic acid** was not found, a general procedure for the synthesis of similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported and is adapted here for informational purposes. This method involves the hydroarylation of a 3-(furan-2-yl)propenoic acid derivative.[6][7]

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **3-(Furan-2-yl)-4-phenylbutanoic acid**.

Procedure:

- To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol) and benzene (0.1 mL) in dichloromethane (1 mL), add triflic acid (0.5 mL, 6.45 mmol).[6]
- Stir the reaction mixture at 0 °C for 2 hours.[6]

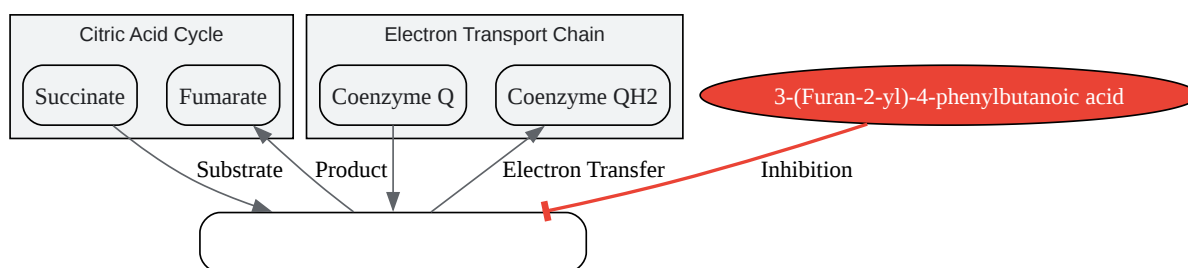
- Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).[6]
- Wash the combined organic extracts with water (3 x 50 mL) and dry over sodium sulfate (Na_2SO_4).[6]
- Remove the solvent under reduced pressure to yield the crude product.[6]
- Further purification of the product can be achieved through standard techniques such as column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathway

Derivatives of furan-carboxylic acids have been investigated for their biological activities, including antimicrobial and enzyme inhibitory effects. One potential mechanism of action for this class of compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[8]

Proposed Signaling Pathway: Inhibition of Succinate Dehydrogenase

The following diagram illustrates the proposed inhibitory action of **3-(Furan-2-yl)-4-phenylbutanoic acid** on the succinate dehydrogenase complex.



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Figure 2: Proposed inhibition of succinate dehydrogenase by **3-(Furan-2-yl)-4-phenylbutanoic acid**.

This inhibition would disrupt cellular respiration and energy production, which could account for the observed antimicrobial effects of some furan derivatives.[8] Further experimental validation is required to confirm this specific mechanism for **3-(Furan-2-yl)-4-phenylbutanoic acid**.

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